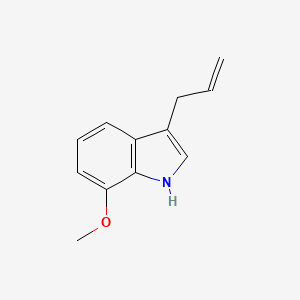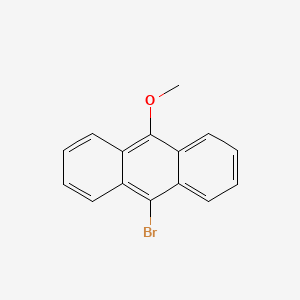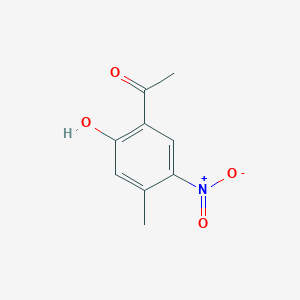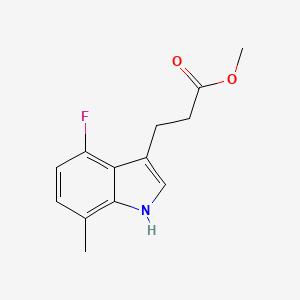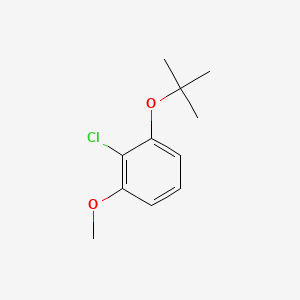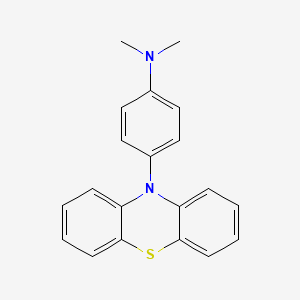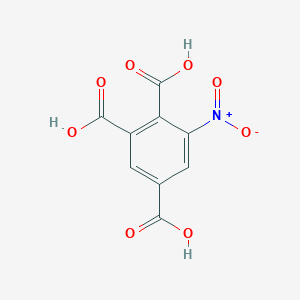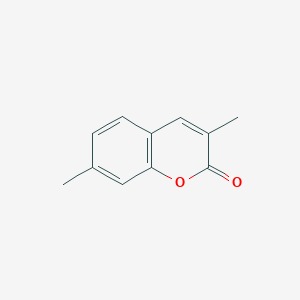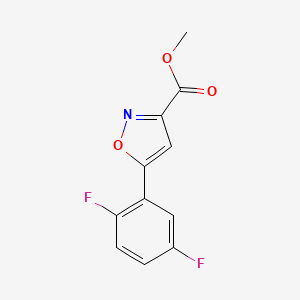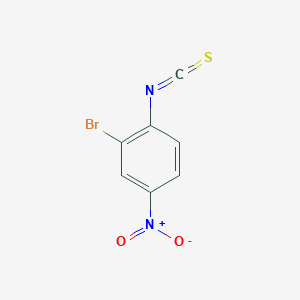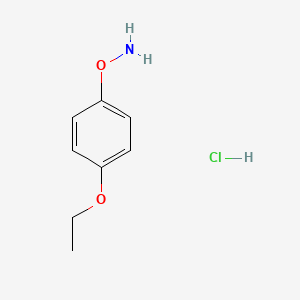
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.7 g/mol.
Métodos De Preparación
The preparation of O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride involves several synthetic routes. One common method includes the reaction of ethyl acetylhydroxamate with halogenated hydrocarbons, sulfonyl chlorides, or acid chlorides in the presence of sodium hydroxide . The reaction conditions typically involve maintaining the temperature between 15-25°C and using ethanol as a solvent . Industrial production methods often focus on optimizing yield and minimizing waste, making the process more environmentally friendly .
Análisis De Reacciones Químicas
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated hydrocarbons, sulfonyl chlorides, and acid chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes and ketones can form oximes or hydrazones .
Aplicaciones Científicas De Investigación
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of oximes and hydrazones . In biology, it is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways . Additionally, it is used in the industry for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile in various chemical reactions . The compound can react with electrophiles, such as aldehydes and ketones, to form oximes or hydrazones . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride can be compared with other similar compounds, such as O-methylhydroxylamine hydrochloride and O-allylhydroxylamine hydrochloride . These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications . The uniqueness of this compound lies in its ethoxyphenyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H12ClNO2 |
|---|---|
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
O-(4-ethoxyphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-10-7-3-5-8(11-9)6-4-7;/h3-6H,2,9H2,1H3;1H |
Clave InChI |
WASAXHVIWLNRTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


